1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is an organic compound characterized by its molecular formula and a molecular weight of approximately 279.08 g/mol. This compound features a bromine atom and a difluoromethoxy group attached to a phenyl ring, making it a notable derivative of phenylpropanone. The presence of fluorine atoms enhances the compound's chemical stability and lipophilicity, which are advantageous in pharmaceutical applications .
This compound belongs to the class of organofluorine compounds, which are known for their diverse biological activities and applications in medicinal chemistry. It is classified as a brominated derivative of phenylpropanone, which positions it within the broader category of halogenated organic compounds.
The synthesis of 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one typically involves the bromination of 1-(4-(difluoromethoxy)phenyl)propan-2-one. This reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. The general procedure may include:
The molecular structure of 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one can be represented using various structural notations:
The compound consists of a propanone backbone with a bromine atom and a difluoromethoxy group attached to the para position of the phenyl ring. The structural configuration contributes to its reactivity and interaction with biological targets .
1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is involved in several chemical reactions, including:
The mechanism of action for 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one primarily involves its interaction with specific molecular targets due to its functional groups. The bromine atom serves as a reactive site for nucleophilic attack, while the carbonyl group influences reactivity through electrophilic interactions. The difluoromethoxy group modifies the electronic properties of the molecule, potentially enhancing its interactions with biological molecules such as enzymes or receptors .
The physical and chemical properties of 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one are summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.08 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Density | Not specified |
| Boiling Point | Not specified |
These properties indicate that the compound is likely to be stable under standard laboratory conditions, with solubility in organic solvents facilitating its use in various chemical reactions and applications .
1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one has several significant applications in scientific research:
This comprehensive analysis highlights the significance of 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one within both academic research and practical applications across multiple scientific fields.
The incorporation of fluorine atoms into organic scaffolds has revolutionized pharmaceutical and agrochemical design since the mid-20th century, driven by fluorine’s unique ability to modulate bioavailability, metabolic stability, and binding affinity. Within this landscape, 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one emerged in the early 2000s as a structurally sophisticated building block combining two strategically positioned functionalities: an electrophilic α-bromoketone moiety and a lipophilic difluoromethoxy group. The difluoromethoxy (OCF₂H) substituent—a bioisostere for methoxy or hydroxy groups—imparts enhanced membrane permeability and resistance to oxidative metabolism while maintaining favorable steric profiles [4] [9]. This compound’s synthetic accessibility via electrophilic bromination of precursor ketones enabled rapid adoption. Early routes leveraged halogenation reagents like bromine (Br₂) or N-bromosuccinimide (NBS) to functionalize 1-(4-(difluoromethoxy)phenyl)propan-2-one under controlled conditions, yielding the title compound with high regioselectivity [6].
Table 1: Historical Evolution of Synthetic Methods for 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one
| Time Period | Dominant Method | Key Reagents/Conditions | Reported Yield | Significance |
|---|---|---|---|---|
| 2000–2010 | Electrophilic Bromination | Br₂, AcOH, 0–5°C | 60–75% | Established baseline regioselectivity |
| 2010–2015 | N-Halosuccinimide-Mediated Bromination | NBS, CH₂Cl₂, RT | 85–92% | Improved purity, reduced dihalogenation byproducts |
| 2015–Present | Catalytic Bromination | NBS, Lewis Acid Catalysts (e.g., AlCl₃) | >95% | Enhanced functional group tolerance, scalability |
The compound’s molecular architecture—featuring a planar aromatic ring linked to a propan-2-one chain bearing bromine at the benzylic position—creates an electronic tension that underpins its reactivity. X-ray crystallography of analogous brominated ketones confirms a coplanar arrangement between the carbonyl group and aryl ring, facilitating resonance-assisted halogen displacement [7]. This geometry, coupled with the strong electron-withdrawing effect of the difluoromethoxy group (-OCF₂H, σₚ = 0.37), polarizes the C–Br bond, rendering it exceptionally susceptible to nucleophilic attack [6]. Such properties positioned this compound as a linchpin for synthesizing fluorinated pharmaceuticals, particularly β-secretase inhibitors targeting Alzheimer’s disease, where the difluoromethoxy group enhances blood-brain barrier penetration [4].
The versatility of 1-bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one stems from its dual reactive centers: the α-halocarbonyl unit and the electronically differentiated aryl ring. This enables orthogonal derivatization pathways essential for constructing complex molecules.
The C–Br bond undergoes facile substitution with diverse nucleophiles due to adjacent carbonyl activation. Primary/secondary amines yield α-amino ketones—key precursors for Huber’s ketone-type prostaglandin E₂ receptor modulators—exemplified by reactions with 2-ethylamino-4-aminopyrimidines under mild conditions (K₂CO₃, DMF, 25°C) [9]. Similarly, thiols generate α-thioether ketones used in cysteine protease inhibitor development. The leaving group mobility follows the trend Br > Cl, with relative rates of 300:1 for bromide versus chloride analogs in ethanolysis studies .
Table 2: Nucleophilic Substitution Reactions of 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one
| Nucleophile | Reaction Conditions | Product | Application Target | Yield Range |
|---|---|---|---|---|
| RNH₂ (primary amine) | Et₃N, CH₃CN, 50°C, 2h | α-Amino Ketone | PGE₂ Receptor Modulators [9] | 75–88% |
| ArSH (thiophenol) | K₂CO₃, acetone, reflux, 5h | α-Arylthio Ketone | Agrochemical Intermediates | 70–82% |
| NaN₃ (sodium azide) | DMSO, 80°C, 12h | α-Azido Ketone | Click Chemistry Scaffolds | 90–95% |
| R₃P (phosphine) | THF, 0°C → RT, 3h | Phosphonium Salt | Wittig Olefination Precursors | 85–93% |
The bromine atom serves as a handle for cross-coupling reactions, enabling C–C and C–heteroatom bond formation. Suzuki-Miyaura couplings with arylboronic acids generate diaryl ketones using Pd(PPh₃)₄ as a catalyst. These diarylated products are critical intermediates for anticancer agents, as demonstrated in patent WO2018210994A1, where biaryl ketones inhibit tumor proliferation via immune reactivation [9]. Additionally, the carbonyl group participates in reductive amination or Grignard additions, further expanding structural diversity.
The α-bromoketone functionality facilitates intramolecular cyclizations. Treatment with thioureas affords 2-aminothiazoles—privileged motifs in drug discovery—via Hantzsch synthesis. Similarly, reactions with hydrazines yield pyrazoles, while amidines deliver imidazoles. The electron-deficient aryl ring also undergoes electrophilic substitutions, such as nitration or halogenation, preferentially at the ortho position to the difluoromethoxy group, guided by computational modeling (Hammett σ⁺ = −0.07 for OCF₂H) [4] [6].
Table 3: Cross-Coupling Applications in Medicinal Chemistry Programs
| Reaction Type | Catalyst System | Coupling Partner | Product Application | Industrial Use Case |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 4-Cyanophenylboronic acid | β-Secretase (BACE) Inhibitors [4] | Alzheimer’s Disease Therapeutics |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Morpholine | Analgesic Candidates | Chronic Pain Management |
| Carbonylative Coupling | Pd(OAc)₂, CO (1 atm) | 4-Aminopyridine | Poly(ADP-ribose)polymerase (PARP) Inhibitors | Oncology Pipeline Development |
This compound’s unique reactivity profile solidifies its role as a molecular hub for synthesizing fluorinated bioactive molecules. Its continued use in innovative routes—such as telescoped processes combining bromination and coupling in one pot—highlights its enduring value in addressing synthetic challenges posed by modern organofluorine chemistry [6] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6